molecular formula C19H26O3S B12755448 S-Neopetasin CAS No. 87984-58-5

S-Neopetasin

Cat. No.: B12755448
CAS No.: 87984-58-5
M. Wt: 334.5 g/mol
InChI Key: OHANKWLYFDFHOJ-OXRZYUPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Neo-S-petasin typically involves extraction from the subterranean parts of Petasites hybridus. The process includes liquid-liquid extraction to obtain a lipophilic extract, followed by the removal of pyrrolizidine alkaloids to ensure safety . High-performance liquid chromatography (HPLC) analysis is used to confirm the presence of Neo-S-petasin along with other sesquiterpenes like petasin and S-petasin .

Industrial Production Methods

Industrial production of Neo-S-petasin involves large-scale extraction from Petasites hybridus roots. The process is optimized to maximize yield while ensuring the removal of toxic pyrrolizidine alkaloids. The extract is then standardized to contain a minimum percentage of Neo-S-petasin and other active sesquiterpenes .

Chemical Reactions Analysis

Types of Reactions

Neo-S-petasin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups in Neo-S-petasin, potentially altering its biological activity.

    Reduction: Reduction reactions can convert Neo-S-petasin into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the Neo-S-petasin molecule, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Neo-S-petasin can yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Neo-S-petasin has a wide range of scientific research applications:

Comparison with Similar Compounds

Neo-S-petasin is compared with other similar compounds like petasin, S-petasin, iso-S-petasin, and neopetasin. These compounds share similar sesquiterpene structures but differ in their specific functional groups and biological activities . Neo-S-petasin is unique in its potent inhibitory effects on TRP ion channels and its ability to reduce CGRP release, making it particularly effective in migraine prevention .

Conclusion

Neo-S-petasin is a versatile sesquiterpene with significant medicinal and scientific research applications. Its unique chemical properties and mechanisms of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

87984-58-5

Molecular Formula

C19H26O3S

Molecular Weight

334.5 g/mol

IUPAC Name

[(1R,2R,7R,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15+,17+,19+/m0/s1

InChI Key

OHANKWLYFDFHOJ-OXRZYUPZSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC

Canonical SMILES

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC

Origin of Product

United States

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